N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that features a combination of fluorinated aromatic, thiophene, and sulfonylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with 3-fluoro-4-methylbenzene, nitration followed by reduction can yield 3-fluoro-4-methylaniline.
Acylation: The aniline derivative can then be acylated with 2-(thiophen-2-ylsulfonyl)acetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the sulfonyl group can significantly influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(3-chloro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Chlorine instead of fluorine.
N-(3-fluoro-4-methylphenyl)-2-(furan-2-ylsulfonyl)acetamide: Furan instead of thiophene.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the combination of its fluorinated aromatic ring, thiophene, and sulfonylacetamide moieties. This unique structure can impart specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known by its CAS number 1021046-53-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
The compound's molecular formula is C13H13FN2O3S2 with a molecular weight of approximately 313.4 g/mol. It features a sulfonyl group attached to a thiophene ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H13FN2O3S2 |
Molecular Weight | 313.4 g/mol |
CAS Number | 1021046-53-6 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. The presence of the thiophenes and sulfonyl groups often enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
A study highlighted in patent literature suggests that compounds with sulfone and thiadiazolyl structures show promise as antibacterial agents, particularly against resistant strains of bacteria . The mechanism of action typically involves the inhibition of essential cellular functions, which can lead to bacterial cell lysis.
Case Studies
-
Study on Antibacterial Efficacy :
A specific case study explored the antibacterial efficacy of a related sulfone compound against Staphylococcus aureus. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL . -
In Vivo Studies :
In vivo studies have shown that similar compounds can reduce infection rates in animal models when administered prophylactically or therapeutically, suggesting potential applications in clinical settings for treating infections caused by multi-drug resistant organisms .
Cytotoxicity
A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Preliminary assays indicate that while exhibiting antimicrobial properties, the compound maintains a favorable safety margin in mammalian cell lines, with IC50 values significantly higher than those required for antibacterial activity .
The proposed mechanism of action for this class of compounds includes:
- Disruption of Cell Membranes : The thiophene and sulfonyl groups interact with lipid bilayers, increasing permeability and leading to cell death.
- Inhibition of Protein Synthesis : Some derivatives may interfere with ribosomal function, inhibiting bacterial protein synthesis.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S2/c1-9-4-5-10(7-11(9)14)15-12(16)8-20(17,18)13-3-2-6-19-13/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSCDSNWZRRFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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